![molecular formula C18H15BrN2O3S B10955067 N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B10955067.png)
N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide
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Overview
Description
N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide is an organic compound that features a thiazole ring, a bromo-methoxyphenyl group, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a bromo-methoxyphenyl derivative and a thioamide. The phenoxyacetamide moiety can be introduced through a subsequent acylation reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of a methoxyphenyl-thiazole derivative.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a methoxyphenyl-thiazole carboxylic acid, while substitution of the bromo group with an amine can yield a methoxyphenyl-thiazole amine derivative .
Scientific Research Applications
N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Mechanism of Action
The mechanism of action of N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways . In cancer cells, it may induce apoptosis by targeting specific signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar structure but with a chloroacetamide moiety instead of phenoxyacetamide.
N-(4-(3-bromo-4-methoxyphenyl)thiazol-2-yl)-2-chloroacetamide: Similar structure but with a chloroacetamide moiety.
N-(4-(3-bromo-4-methoxyphenyl)thiazol-2-yl)-2-phenylacetamide: Similar structure but with a phenylacetamide moiety.
Uniqueness
N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenoxyacetamide moiety, in particular, may enhance its solubility and bioavailability compared to similar compounds .
Properties
Molecular Formula |
C18H15BrN2O3S |
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Molecular Weight |
419.3 g/mol |
IUPAC Name |
N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C18H15BrN2O3S/c1-23-16-8-7-12(9-14(16)19)15-11-25-18(20-15)21-17(22)10-24-13-5-3-2-4-6-13/h2-9,11H,10H2,1H3,(H,20,21,22) |
InChI Key |
CYJXWKQIWGKXRE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC=CC=C3)Br |
Origin of Product |
United States |
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